N-Ethyl-N'-tridecylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N’-tridecylthiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with the general formula R1R2NC(S)NR3R4
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyl-N’-tridecylthiourea can be synthesized through the reaction of primary amines with isothiocyanates. One common method involves the reaction of N-ethylamine with tridecyl isothiocyanate under mild conditions. The reaction typically proceeds at room temperature and does not require any special catalysts .
Industrial Production Methods: In an industrial setting, the synthesis of N-Ethyl-N’-tridecylthiourea can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of water as a solvent in these reactions is preferred due to its eco-friendly nature and ease of product isolation .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N’-tridecylthiourea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: N-Ethyl-N’-tridecylthiourea can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas
Scientific Research Applications
N-Ethyl-N’-tridecylthiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-N’-tridecylthiourea involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the thiourea group can form strong bonds with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interfere with the function of proteins by forming hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
- N-Methyl-N’-tridecylthiourea
- N-Ethyl-N’-dodecylthiourea
- N-Ethyl-N’-tetradecylthiourea
Comparison: N-Ethyl-N’-tridecylthiourea is unique due to its specific alkyl chain length, which influences its solubility and reactivity. Compared to N-Methyl-N’-tridecylthiourea, it has a longer alkyl chain, which can enhance its hydrophobic interactions. This makes it more suitable for applications requiring higher hydrophobicity .
Properties
CAS No. |
62552-50-5 |
---|---|
Molecular Formula |
C16H34N2S |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-ethyl-3-tridecylthiourea |
InChI |
InChI=1S/C16H34N2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16(19)17-4-2/h3-15H2,1-2H3,(H2,17,18,19) |
InChI Key |
MBQRNTGASGBAQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNC(=S)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.